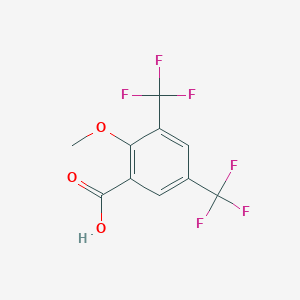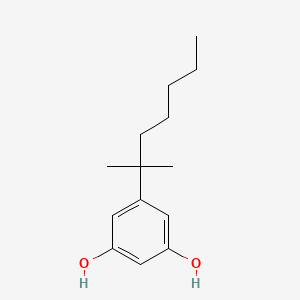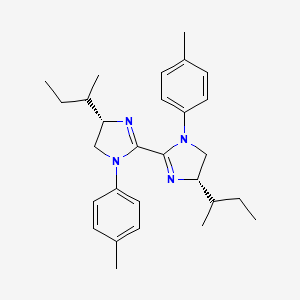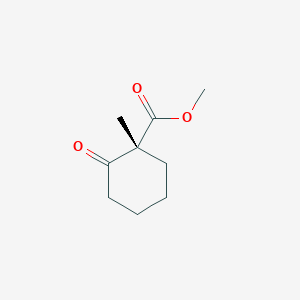
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H6F6O3. It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzoic acid core. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromo-2-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the substitution of bromine atoms with trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitrating agents (HNO3/H2SO4) and halogenating agents (Br2/FeBr3) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the methoxy group but shares similar trifluoromethyl substitutions.
3,5-Bis(trifluoromethyl)cinnamic acid: Contains a cinnamic acid core instead of a benzoic acid core.
3,5-Bis(trifluoromethyl)phenylacetic acid: Features a phenylacetic acid structure with trifluoromethyl groups.
Uniqueness
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in fine-tuning the activity and selectivity of biologically active compounds.
Eigenschaften
Molekularformel |
C10H6F6O3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
2-methoxy-3,5-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c1-19-7-5(8(17)18)2-4(9(11,12)13)3-6(7)10(14,15)16/h2-3H,1H3,(H,17,18) |
InChI-Schlüssel |
QXKHBZGPGPNUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)



